(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine
Overview
Description
(1-Cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine: is a complex organic compound belonging to the class of heterocyclic aromatic compounds. It features a benzo[d]imidazole core with a cyclopropyl group at the 1-position and a methyl group at the 2-position, along with an amine group at the 5-position
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a range of biological activities, suggesting that they could have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives have been shown to inhibit the activity of certain enzymes, such as tubulin polymerization, which is crucial for cell division . Additionally, this compound may interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to abnormal cell proliferation and gene expression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes . Furthermore, this compound may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects underscore the compound’s potential in cancer therapy and other diseases characterized by dysregulated cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, benzimidazole derivatives have been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, this compound may act as an agonist or antagonist of certain receptors, modulating cell signaling pathways and gene expression . These molecular interactions provide insights into the compound’s therapeutic potential and its mechanism of action in various biological processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that benzimidazole derivatives exhibit varying degrees of stability under different conditions, with some compounds being more prone to degradation than others . In vitro and in vivo studies have also demonstrated that the effects of this compound on cellular function can change over time, with prolonged exposure leading to alterations in cell viability, proliferation, and apoptosis . These temporal effects highlight the importance of optimizing the compound’s stability and dosage for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of benzimidazole derivatives can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . High doses of the compound may lead to adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal dosage for therapeutic use . These findings underscore the need for careful dosage optimization in preclinical and clinical studies to maximize the compound’s therapeutic efficacy while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Benzimidazole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. For instance, the oxidation of this compound by cytochrome P450 enzymes can lead to the formation of active or inactive metabolites, affecting its therapeutic potential . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetic properties and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with various transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . For example, benzimidazole derivatives have been shown to be actively transported into cells by organic cation transporters, which can affect their intracellular concentration and therapeutic efficacy . Additionally, the distribution of this compound within tissues can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms . These transport and distribution properties are essential for understanding the compound’s pharmacodynamics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be targeted to specific cellular compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biological effects . For instance, benzimidazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors, influencing gene expression and cell cycle regulation . Additionally, the subcellular localization of this compound can be influenced by post-translational modifications, such as phosphorylation or ubiquitination, which can affect its stability and activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The cyclopropyl group can be introduced through subsequent functional group transformations, such as cyclopropanation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield, often employing catalysts to enhance the reaction rates.
Chemical Reactions Analysis
(1-Cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Halogenation reactions often use bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives, amides.
Reduction: Amines, reduced benzene derivatives.
Substitution: Halogenated benzo[d]imidazoles, alkylated derivatives.
Scientific Research Applications
(1-Cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine: has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound's unique structure makes it valuable in the production of advanced materials and catalysts.
Comparison with Similar Compounds
(1-Cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine: is structurally similar to other benzo[d]imidazole derivatives, such as 1-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine and cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine . its unique combination of substituents provides distinct chemical and biological properties, making it a valuable compound in various applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(1-cyclopropyl-2-methylbenzimidazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-14-11-6-9(7-13)2-5-12(11)15(8)10-3-4-10/h2,5-6,10H,3-4,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJGVXICSQVKTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CC3)C=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.